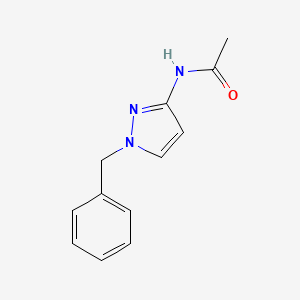

N-(1-benzyl-1H-pyrazol-3-yl)acetamide

説明

N-(1-Benzyl-1H-pyrazol-3-yl)acetamide is a pyrazole-derived acetamide featuring a benzyl group at the 1-position of the pyrazole ring and an acetamide substituent at the 3-position.

特性

IUPAC Name |

N-(1-benzylpyrazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-10(16)13-12-7-8-15(14-12)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASMBFUCDPRHTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN(C=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72159-21-8 | |

| Record name | N-(1-benzyl-1H-pyrazol-3-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)acetamide typically begins with the preparation of 1-benzyl-1H-pyrazole. This can be achieved through the cyclization of hydrazine with an appropriate 1,3-dicarbonyl compound, such as benzylideneacetone.

Cyclization Reaction: The cyclization reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The resulting 1-benzyl-1H-pyrazole is then subjected to acetylation.

Acetylation: The acetylation of 1-benzyl-1H-pyrazole is performed using acetic anhydride in the presence of a base, such as pyridine, to yield N-(1-benzyl-1H-pyrazol-3-yl)acetamide.

Industrial Production Methods: Industrial production of N-(1-benzyl-1H-pyrazol-3-yl)acetamide follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

化学反応の分析

Types of Reactions:

Oxidation: N-(1-benzyl-1H-pyrazol-3-yl)acetamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding N-oxides.

Reduction: Reduction of N-(1-benzyl-1H-pyrazol-3-yl)acetamide can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; performed in anhydrous solvents like tetrahydrofuran.

Substitution: Various nucleophiles (amines, alcohols); reactions conducted in the presence of a base or acid catalyst.

Major Products:

Oxidation: N-oxides of N-(1-benzyl-1H-pyrazol-3-yl)acetamide.

Reduction: Corresponding amine derivatives.

Substitution: Substituted pyrazole derivatives with different functional groups replacing the acetamide group.

科学的研究の応用

Chemistry: N-(1-benzyl-1H-pyrazol-3-yl)acetamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.

Medicine: N-(1-benzyl-1H-pyrazol-3-yl)acetamide has shown promise in medicinal chemistry as a lead compound for the development of drugs targeting neurological disorders and inflammatory diseases. Its structural features enable it to bind to specific receptors and modulate biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.

作用機序

The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances its binding affinity to hydrophobic pockets within these targets, while the acetamide group can form hydrogen bonds with amino acid residues. This dual interaction allows the compound to modulate the activity of enzymes and receptors, leading to its observed biological effects.

類似化合物との比較

Substituent Position and Electronic Effects

The position of substituents on the pyrazole ring significantly impacts physicochemical properties:

- N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (13) : Methyl groups at the 1- and 3-positions result in a lower melting point (43–45°C) compared to halogenated derivatives. The IR spectrum shows a carbonyl stretch at 1,667 cm⁻¹, typical of acetamides .

- N-(5-Methyl-1H-pyrazol-3-yl)acetamide (73) : A methyl group at the 5-position yields a white solid with a 56% synthetic yield. Its $ ^1H $-NMR spectrum confirms the acetamide NH signal at δ 10.3 ppm .

Substituted Aryl Derivatives

Halogenated aryl groups at the 5-position (e.g., 4-fluoro or 4-chlorophenyl in compounds 74 and 75 ) introduce electron-withdrawing effects, which may enhance stability and intermolecular interactions. These compounds exhibit higher yields (90–99%) compared to alkyl-substituted analogs, suggesting favorable reaction kinetics for aryl substituents .

Functional Group Modifications

- N,N-Dimethyl-2-(1H-pyrazol-1-yl)acetamide (YDG): This compound features a dimethylacetamide group attached via a methylene bridge to the pyrazole’s 1-position. The IR spectrum lacks an NH stretch due to N,N-dimethylation, and the carbonyl peak shifts to 1,681 cm⁻¹, indicating reduced hydrogen-bonding capacity compared to monosubstituted acetamides .

Data Tables

Table 1. Physicochemical Properties of Selected Pyrazole Acetamides

Research Findings and Implications

- Synthetic Efficiency : Aryl-substituted derivatives (e.g., 74 , 75 ) achieve higher yields (90–99%) than alkyl-substituted analogs, likely due to enhanced electronic stabilization of intermediates .

- Hydrogen Bonding : The absence of an NH group in N,N-dimethylated analogs (e.g., YDG) reduces hydrogen-bonding capacity, which may limit crystal packing efficiency and solubility .

- Biological Relevance : Hybrid structures with benzimidazole or triazole moieties (e.g., 30 , 31 ) are promising for drug discovery due to synergistic interactions with biological targets, though data on the benzyl-substituted target compound remain speculative .

生物活性

N-(1-benzyl-1H-pyrazol-3-yl)acetamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanism of action, and relevant research findings.

Synthesis

The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)acetamide typically involves the following steps:

-

Preparation of 1-benzyl-1H-pyrazole :

- Cyclization of hydrazine with a 1,3-dicarbonyl compound, such as benzylideneacetone, under reflux conditions in the presence of a catalyst like acetic acid.

-

Acetylation :

- The resulting pyrazole is acetylated using acetic anhydride and a base such as pyridine to yield N-(1-benzyl-1H-pyrazol-3-yl)acetamide.

Enzyme Inhibition

N-(1-benzyl-1H-pyrazol-3-yl)acetamide has been investigated for its potential as an enzyme inhibitor. It interacts with specific enzymes, making it a candidate for developing new therapeutic agents. Its mechanism involves binding to hydrophobic pockets and forming hydrogen bonds with amino acid residues in target enzymes, thereby modulating their activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-(1-benzyl-1H-pyrazol-3-yl)acetamide. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(1-benzyl-1H-pyrazol-3-yl)acetamide | MCF7 | Not specified |

| Other pyrazole derivatives | HepG2 | 3.25 |

| Other pyrazole derivatives | P815 | 17.82 |

These results suggest that modifications in the pyrazole structure can enhance anticancer activity, with some derivatives achieving IC50 values as low as 3.25 µM against HepG2 cells .

Anti-inflammatory Activity

N-(1-benzyl-1H-pyrazol-3-yl)acetamide has also shown promise in anti-inflammatory applications. Its structural features allow it to target inflammatory pathways effectively, which is critical for developing treatments for chronic inflammatory diseases .

The dual interaction capability of N-(1-benzyl-1H-pyrazol-3-yl)acetamide is key to its biological effects:

- Hydrophobic Interactions : The benzyl group enhances binding affinity to hydrophobic regions within target proteins.

- Hydrogen Bonding : The acetamide group facilitates hydrogen bonding with specific amino acids, further stabilizing the compound's interaction with its targets.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives:

- Discovery of Potent Inhibitors :

- Antimicrobial Activity :

Q & A

Q. What are the critical steps in synthesizing N-(1-benzyl-1H-pyrazol-3-yl)acetamide, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves coupling benzyl halides with pyrazole precursors followed by acetylation. Key steps include:

-

Nucleophilic substitution : Benzylation of pyrazole under anhydrous conditions with a base (e.g., K₂CO₃) to form 1-benzyl-1H-pyrazole.

-

Acetylation : Reaction with acetyl chloride or acetic anhydride in the presence of a catalyst (e.g., DMAP) .

-

Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., dichloromethane/methanol gradients) to improve separation . Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

- Data Table : Common reaction yields and conditions

| Step | Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Benzylation | DMF | K₂CO₃ | 65–75 | >90% |

| Acetylation | CH₂Cl₂ | DMAP | 80–85 | >95% |

Q. How can researchers confirm the structural identity and purity of N-(1-benzyl-1H-pyrazol-3-yl)acetamide?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify benzyl (δ 4.8–5.2 ppm for CH₂), pyrazole (δ 6.5–7.5 ppm), and acetamide (δ 2.1 ppm for CH₃) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 230.1184 for C₁₂H₁₃N₃O) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns of N-(1-benzyl-1H-pyrazol-3-yl)acetamide derivatives?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with software like SHELXL to analyze hydrogen-bonding networks. Key strategies:

- Graph-set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to identify recurring patterns .

- Thermal ellipsoid modeling : Assess disorder in benzyl/pyrazole moieties that may lead to conflicting interpretations .

Example: A 2023 study resolved conflicting data by identifying a bifurcated N–H···O hydrogen bond in the acetamide group, stabilizing the crystal lattice .

Q. What computational approaches are effective in predicting the bioactivity of N-(1-benzyl-1H-pyrazol-3-yl)acetamide analogs?

- Methodological Answer : Combine PASS (Prediction of Activity Spectra for Substances) and molecular docking :

- PASS : Predict antimicrobial or anticancer activity based on structural descriptors (e.g., pyrazole ring as a pharmacophore) .

- Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase for anticancer activity). Validate with MD simulations to assess binding stability .

- Case Study : A 2024 study identified a derivative with predicted IC₅₀ = 1.2 µM against breast cancer cells via EGFR inhibition .

Q. How can researchers address discrepancies in reported reaction yields during scale-up synthesis?

- Methodological Answer : Investigate kinetic vs. thermodynamic control using:

- In situ IR spectroscopy : Monitor intermediate formation (e.g., acylpyrazolium ions) to optimize reaction time .

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify critical parameters .

- Data Table : Yield optimization via DoE

| Temperature (°C) | Solvent | Catalyst Loading (%) | Yield (%) |

|---|---|---|---|

| 25 | CH₃CN | 5 | 68 |

| 40 | DMF | 10 | 82 |

| 60 | THF | 15 | 75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。